Chemical properties and structure of (S)-1-(3,4-Dichlorophenyl)propan-1-amine
Chemical properties and structure of (S)-1-(3,4-Dichlorophenyl)propan-1-amine
Technical Whitepaper: (S)-1-(3,4-Dichlorophenyl)propan-1-amine
Executive Summary
(S)-1-(3,4-Dichlorophenyl)propan-1-amine (CAS: 1213314-28-3 for S-isomer; 40023-89-0 for racemate) represents a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) agents.[1] Its structural motif—a chiral primary amine adjacent to a lipophilic dichlorophenyl ring—mimics the pharmacophore of several neurotransmitter transporter ligands.
This guide moves beyond basic property listing to focus on the biocatalytic synthesis and stereochemical validation of this molecule. While classical chemical resolution (e.g., using tartaric acid) is possible, modern industrial workflows prioritize asymmetric synthesis using
Part 1: Structural Analysis & Physicochemical Profile
The molecule features a stereogenic center at the
Stereochemical Configuration (Cahn-Ingold-Prelog)
To assign the (S)-configuration, we apply the CIP priority rules to the chiral center C1:
-
-NH
(Highest priority: Nitrogen atomic number 7)[1] -
-C
H Cl (Aryl group: Carbon bonded to C, C, H) -
-CH
CH (Ethyl group: Carbon bonded to C, H, H) -
-H (Lowest priority)
Visualization: When the Hydrogen (4) is oriented away from the viewer, the sequence 1
Physicochemical Data Table
| Property | Value / Description | Context for Process Development |
| Molecular Formula | C | |
| Molecular Weight | 204.09 g/mol | |
| Physical State | Colorless to pale yellow liquid | Free base oxidizes slowly in air; store under Argon.[1] |
| Boiling Point | ~280 °C (Predicted) | High BP requires vacuum distillation for purification. |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Basic.[1] Can be extracted into organic phase at pH > 11. |
| Log P | ~3.2 | Lipophilic. Requires co-solvents (DMSO/MeOH) in aqueous enzymatic buffers. |
| Solubility | Low in water; High in DCM, MeOH | HCl salt is water-soluble.[1] |
Part 2: Asymmetric Synthesis via -Transaminase
The most robust route to the (S)-enantiomer is the biocatalytic transamination of 3,4-dichloropropiophenone .[1] This method avoids toxic transition metals and tedious chiral resolution steps.
The Mechanism
The reaction utilizes an (S)-selective
Key Challenge: The equilibrium constant (
Workflow Diagram (DOT)
Figure 1: Biocatalytic cascade for the asymmetric synthesis of the target amine utilizing amine donor equilibrium shifting.
Detailed Experimental Protocol
Reagents:
-
Substrate: 3,4-Dichloropropiophenone (50 mM final conc.)[1]
-
Enzyme: Commercial (S)-selective
-TA (e.g., Codexis TA-P1 series or Vibrio fluvialis wild type).[1] -
Donor: Isopropylamine (1.0 M) neutralized to pH 7.5 with HCl.
-
Cofactor: PLP (1 mM).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Co-solvent: DMSO (10% v/v) to solubilize the lipophilic ketone.
Procedure:
-
Preparation: Dissolve the ketone in DMSO. Prepare the buffer containing PLP and Isopropylamine.
-
Initiation: Add the enzyme powder (lyophilized) to the buffer. Add the substrate solution dropwise.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours. Critical: Leave the reaction vessel slightly open (with a filter) or apply a slight vacuum to remove acetone, driving the reaction forward.
-
Quench & Workup (Self-Validating Step):
-
Acid Wash: Adjust pH to 2.0 with 6M HCl. Extract with Ethyl Acetate. Why? The amine product is protonated (NH
) and stays in water; unreacted ketone moves to organic layer. Discard organic layer. -
Base Extraction: Adjust aqueous phase pH to >12 with 10M NaOH. The amine is now neutral. Extract 3x with MTBE or DCM.
-
Drying: Dry organic phase over Na
SO and concentrate in vacuo.
-
Part 3: Analytical Characterization & Quality Control
Trustworthiness in chiral synthesis relies entirely on the separation of enantiomers. Standard C18 HPLC cannot distinguish the (S) and (R) forms.
Chiral HPLC Method
Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for benzylamines.[1]
-
Column: Chiralpak IA or Chiralcel OD-H (Amylose/Cellulose derivatives).[1][3]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Absorption max of dichlorophenyl ring).
-
Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemate standard).[1]
Analytical Logic Flow (DOT)
Figure 2: Quality Control Decision Tree for chiral amine validation.
Part 4: Pharmacological & Industrial Context
Role as a Pharmacophore
(S)-1-(3,4-Dichlorophenyl)propan-1-amine is a structural analog of the side chain found in Sertraline and Indatraline .[1] The 3,4-dichloro substitution is a classic medicinal chemistry tactic to block metabolic hydroxylation at the para-position and increase affinity for the Serotonin Transporter (SERT).
Handling & Storage
-
Stability: As a primary amine, it absorbs CO
from the air to form carbamates. -
Recommendation: Store as the Hydrochloride (HCl) salt.
-
Salt Formation:[1] Dissolve free base in diethyl ether; add 2M HCl in ether dropwise. Filter the white precipitate.
-
References
-
Shin, J. S., & Kim, B. G. (2002).[4] Kinetic resolution of alpha-methylbenzylamine with omega-transaminase screened from soil microorganisms: Application of a biphasic system to overcome product inhibition.[1] Biotechnology and Bioengineering.[2][5]
-
Kelly, S. A., et al. (2018).[4] Application of amine transaminases in the synthesis of chiral amines.[2][4][6][7] Chemical Reviews.
-
ChemicalBook. (2023). (S)-1-(3,4-DICHLOROPHENYL)PROPAN-1-AMINE Product Properties and CAS 1213314-28-3.[1]
-
Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC).
-
Savile, C. K., et al. (2010).[4] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. (Foundational reference for transaminase scale-up).
Sources
- 1. 847448-33-3|1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 5. Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural dynamics of the transaminase active site revealed by the crystal structure of a co-factor free omega-transaminase from Vibrio fluvialis JS17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines - Google Patents [patents.google.com]
